molecular formula C13H21NO B1195725 Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone CAS No. 69462-43-7

Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone

Cat. No. B1195725
CAS RN: 69462-43-7
M. Wt: 207.31 g/mol
InChI Key: KRHYGGFLEBNTHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, showcasing the complexity of creating specific structures. For example, the synthesis of [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol and its derivatives demonstrates novel chiral ligands' role in asymmetric induction, revealing intricate synthesis methods involving rac-alaninol and amino diphenylpropanol derivatives (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010). Another approach involves Prins-type cyclization reactions catalyzed by hafnium triflate for the synthesis of 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives, highlighting the versatility of cyclization reactions in synthesizing complex structures (Nakamura, Niiyama, & Yamakawa, 2009).

Molecular Structure Analysis

The crystal structure of related compounds provides insights into the molecular arrangement and interactions. For instance, the adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component reveals dihedral angles between the benzene ring and piperidine rings, illustrating the molecular structure's complexity and how different substituents affect the overall shape and properties of the molecule (Revathi et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone derivatives highlight the compound's reactivity and potential for various applications. Photochemical reactions, for example, have been studied for their ability to form complex structures, such as the photochemical formation of hexahydro-naphthalen-1-ones from cyclohex-2-enones, indicating the compound's utility in synthesizing polycyclic structures through photochemical pathways (Witte & Margaretha, 1999).

Physical Properties Analysis

The physical properties of Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone and its derivatives are crucial for understanding their behavior in various environments and applications. Studies on related compounds, such as the nonlinear optical material (4-methylphenyl) (4-methylpiperidin-1-yl) methanone, have revealed properties like crystal structure, thermal stability, and second harmonic generation efficiency, providing insights into the physical characteristics that influence their utility in opto-electronic applications (Priya et al., 2019).

Chemical Properties Analysis

The chemical properties of Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone derivatives, such as reactivity under various conditions and the ability to undergo specific reactions, are essential for their practical applications. The mechanism of acid-catalyzed photoaddition of methanol to 3-alkyl-2-cyclohexenones, for instance, sheds light on the reactivity patterns and potential synthetic pathways that can be utilized in developing new compounds with tailored properties (Schuster et al., 1995).

Scientific Research Applications

  • Synthesis and Safety : A study discusses the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile, a compound related to Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone, highlighting aspects of safety and waste disposal in its synthesis (Lujan-Montelongo & Fleming, 2014).

  • Catalytic Applications : Research on the straightforward synthesis of certain cyclohexyl and methylpiperidin derivatives demonstrates their potential as chiral ligands in catalytic processes. This indicates a possible application of Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone in similar catalytic roles (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).

  • Antimicrobial and Antioxidant Properties : A study examining compounds formed from a condensation reaction involving 2-acetylpyridine and 2-formylpyridine revealed that derivatives of Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone possess moderate antifungal activity, suggesting its potential in antimicrobial applications (Rusnac et al., 2020).

  • Environmental-Friendly Synthesis : A paper details a heteropoly acid-catalyzed synthesis method for certain derivatives, which could be related to environmentally friendly synthesis methods for Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone (Anjibabu et al., 2013).

  • Expansion of Piperidine Ring : Research on the expansion of piperidine rings into hydroazocine rings in reactions of some piperidine β-acyl derivatives, which could be analogous to reactions involving Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone, highlights potential applications in organic synthesis (Malkova et al., 2016).

Safety And Hazards

While specific safety and hazard information for Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone is not available in the search results, general safety measures for handling similar compounds include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

cyclohex-3-en-1-yl-(2-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11-7-5-6-10-14(11)13(15)12-8-3-2-4-9-12/h2-3,11-12H,4-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHYGGFLEBNTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CCC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10989372
Record name 3-Cyclohexen-1-yl(2-methyl-1-piperidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone

CAS RN

69462-43-7
Record name AI 3-37220
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69462-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Cyclohexen-1-ylcarbonyl)-2-methylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069462437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexen-1-yl(2-methyl-1-piperidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Devillers, V Sartor, JP Doucet… - SAR and QSAR in …, 2022 - Taylor & Francis
Use of protective clothing is a simple and efficient way to reduce the contacts with mosquitoes and consequently the probability of transmission of diseases spread by them. This …
Number of citations: 5 www.tandfonline.com
AEJ Sitoe - 2019 - repository.up.ac.za
Malaria parasite infects more than 200 million people and about 435 000 succumb to the illness annually (WHO, 2019). Victims are mostly young children and pregnant women. It is …
Number of citations: 0 repository.up.ac.za

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